

An In-depth Technical Guide to Benzyl 4-(bromomethyl)piperidine-1-carboxylate

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Compound of Interest

Compound Name: Benzyl 4-(bromomethyl)piperidine-1-carboxylate

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **Benzyl 4-(bromomethyl)piperidine-1-carboxylate**, a key intermediate in the synthesis of various pharmaceutical compounds, particularly sigma receptor modulators and spiropiperidine derivatives. This document details its chemical structure, physicochemical properties, a detailed synthesis protocol, and its application in medicinal chemistry. All quantitative data is presented in structured tables, and experimental workflows are visualized using Graphviz diagrams to facilitate understanding and replication.

Chemical Structure and Properties

Benzyl 4-(bromomethyl)piperidine-1-carboxylate is a heterocyclic organic compound featuring a piperidine ring N-protected with a benzyloxycarbonyl (Cbz) group and substituted at the 4-position with a bromomethyl group. This trifunctional structure makes it a versatile building block in organic synthesis.

Table 1: Physicochemical Properties of **Benzyl 4-(bromomethyl)piperidine-1-carboxylate**

Property	Value	Reference
CAS Number	159275-17-9	[1]
Molecular Formula	C ₁₄ H ₁₈ BrNO ₂	[1]
Molecular Weight	312.21 g/mol	[1]
IUPAC Name	benzyl 4-(bromomethyl)piperidine-1-carboxylate	[1]
Canonical SMILES	C1CN(CCC1CBr)C(=O)OCC2=CC=CC=C2	
InChI Key	XJHKDSZGAWXUTB-UHFFFAOYSA-N	[1]

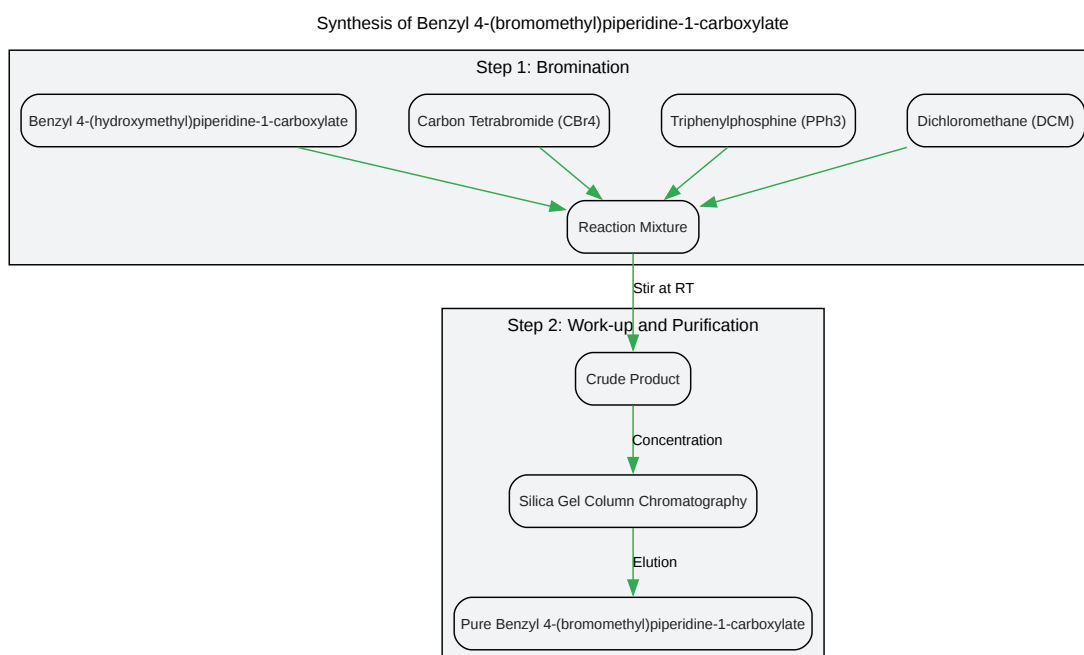
Table 2: Spectroscopic Data for **Benzyl 4-(bromomethyl)piperidine-1-carboxylate**

Spectroscopy	Data
¹ H NMR (CDCl ₃ , 400 MHz)	δ 7.38-7.29 (m, 5H, Ar-H), 5.14 (s, 2H, -CH ₂ -Ph), 4.20 (br s, 2H, piperidine-H _{2e}), 3.29 (d, J=6.8 Hz, 2H, -CH ₂ -Br), 2.80 (t, J=12.4 Hz, 2H, piperidine-H _{2a}), 1.88-1.75 (m, 3H, piperidine-H), 1.35-1.22 (m, 2H, piperidine-H)
¹³ C NMR (CDCl ₃ , 101 MHz)	δ 155.0, 136.8, 128.5, 128.0, 127.9, 67.2, 43.8, 38.2, 36.9, 30.0
IR (KBr, cm ⁻¹)	2920, 1695 (C=O, carbamate), 1425, 1240, 1110, 700
Mass Spectrometry (ESI-MS)	m/z 312.05 [M+H] ⁺ , 314.05 [M+H+2] ⁺

Synthesis

The primary synthetic route to **Benzyl 4-(bromomethyl)piperidine-1-carboxylate** involves the bromination of its precursor, Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate.

Synthesis Workflow



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Caption: Synthetic workflow for the preparation of the target compound.

Experimental Protocol

Materials:

- Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate
- Carbon tetrabromide (CBr₄)
- Triphenylphosphine (PPh₃)
- Dichloromethane (DCM), anhydrous
- Silica gel for column chromatography
- Ethyl acetate
- Hexanes

Procedure:

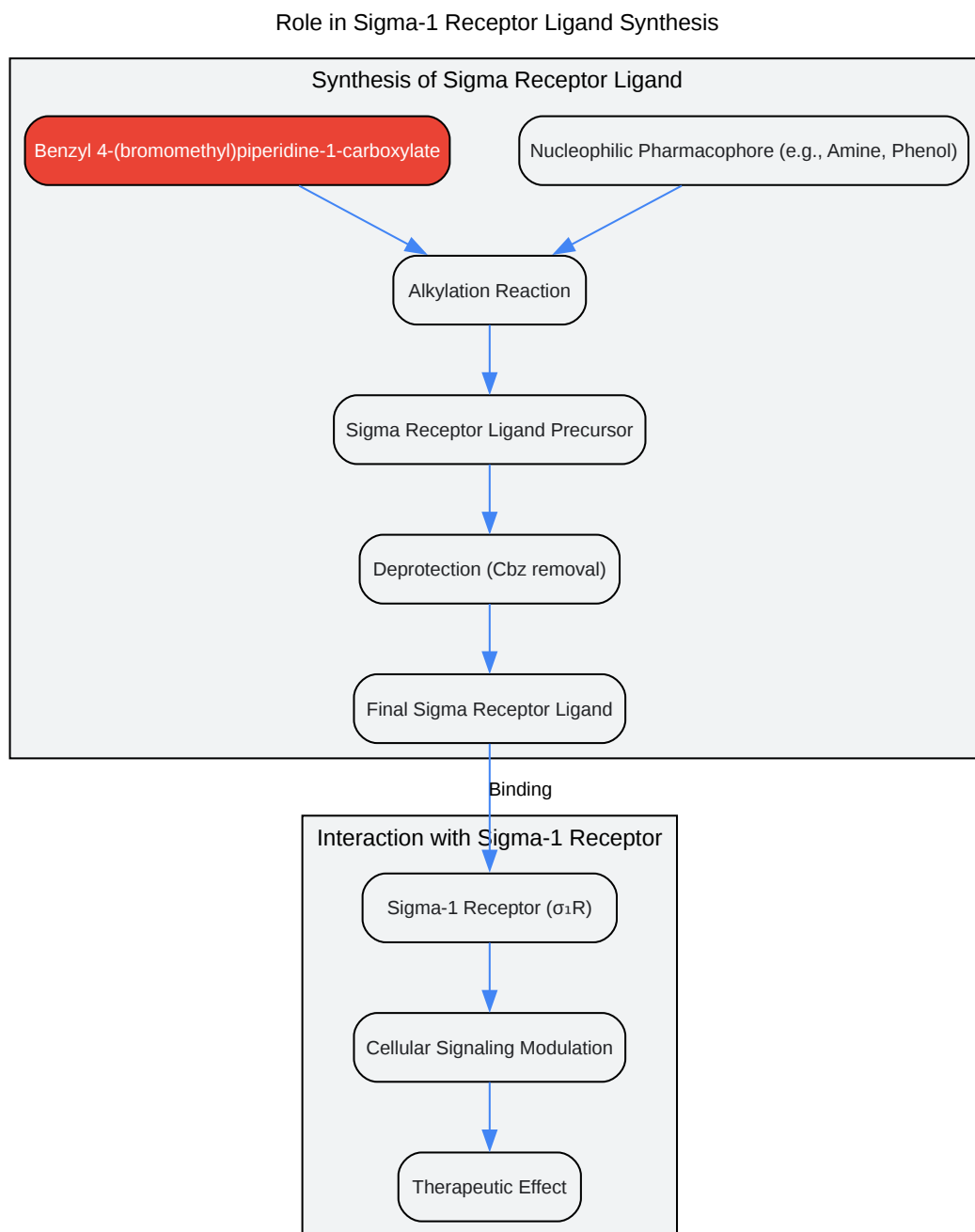
- To a solution of Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add triphenylphosphine (1.2 eq).
- Slowly add carbon tetrabromide (1.2 eq) portion-wise to the stirring solution, maintaining the temperature at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 30% ethyl acetate).
- Combine the fractions containing the desired product and concentrate under reduced pressure to yield **Benzyl 4-(bromomethyl)piperidine-1-carboxylate** as a solid.

Applications in Drug Discovery

Benzyl 4-(bromomethyl)piperidine-1-carboxylate serves as a crucial electrophilic building block for the introduction of the N-Cbz-4-methylpiperidine moiety into various molecular scaffolds. Its primary application lies in the synthesis of sigma receptor modulators, which are of significant interest for the treatment of neurological disorders and cancer.

Role in Sigma Receptor Ligand Synthesis

The sigma-1 receptor (σ_1R) is a chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane, implicated in various cellular functions. Dysregulation of σ_1R is associated with several pathologies, making it a valuable therapeutic target. **Benzyl 4-(bromomethyl)piperidine-1-carboxylate** is frequently utilized in the alkylation of nucleophilic pharmacophores to generate potent and selective sigma receptor ligands.



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Caption: Logical flow from synthesis to biological action.

Synthesis of Spiropiperidines

This compound is also a key precursor in the synthesis of spiropiperidines, a class of compounds with a spirocyclic junction involving a piperidine ring. These structures are of interest in medicinal chemistry due to their rigid three-dimensional conformations, which can lead to high-affinity and selective interactions with biological targets. The synthesis of certain spiropiperidine lactams, which are inhibitors of acetyl-CoA carboxylase, can utilize intermediates derived from this starting material.^[1]

Conclusion

Benzyl 4-(bromomethyl)piperidine-1-carboxylate is a valuable and versatile building block for medicinal chemists and drug development professionals. Its well-defined structure and reactivity allow for the efficient synthesis of complex molecules, particularly those targeting the sigma receptors. The detailed protocols and data presented in this guide are intended to support the research and development of novel therapeutics.

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References

- 1. Synthesis of spiropiperidine lactam acetyl-CoA carboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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